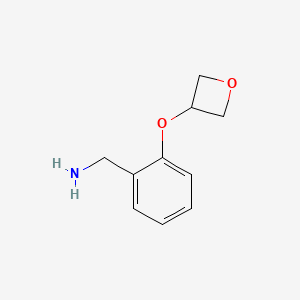

(2-(Oxetan-3-yloxy)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

[2-(oxetan-3-yloxy)phenyl]methanamine |

InChI |

InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2 |

InChI Key |

NAUGCIPAKJIJSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=C2CN |

Origin of Product |

United States |

Contextualizing Oxetane Substituted Aromatic Amines in Contemporary Organic Synthesis Research

Oxetanes, which are four-membered cyclic ethers, have garnered significant attention in contemporary research. acs.org Initially considered somewhat exotic due to the challenges associated with their synthesis and concerns about ring strain, they are now recognized as valuable motifs. utexas.edu In medicinal chemistry, the oxetane (B1205548) ring is increasingly utilized as a "bioisostere" for more common functional groups like gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.orgnih.gov This is because the oxetane unit can introduce favorable changes in a molecule's physicochemical properties.

The inclusion of an oxetane can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity. acs.orgnih.gov The polar nature of the ether linkage within a small, rigid ring structure imparts unique conformational constraints and electronic properties. acs.org For instance, the electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which can significantly lower the basicity (pKa) of a nearby amine group, a feature that can be highly desirable in drug design. nih.gov Aromatic amines substituted with oxetanes are therefore a focal point of research, as they combine the versatile chemistry of anilines and benzylamines with the property-enhancing effects of the oxetane moiety. beilstein-journals.org

Rationale for Investigating the 2 Oxetan 3 Yloxy Phenyl Methanamine Molecular Architecture

The specific molecular architecture of (2-(Oxetan-3-yloxy)phenyl)methanamine presents a compelling case for investigation. The structure features several key components:

An Oxetane (B1205548) Ring: Linked as an ether to the aromatic system, it acts as a polar, metabolically robust group that can improve solubility and serve as a hydrogen bond acceptor. connectjournals.com

A Phenyl Ring: This provides a rigid scaffold that allows for precise spatial positioning of the substituents.

An Ether Linkage: The aryloxy bond connects the oxetane to the phenyl ring.

A Methanamine Group: The primary aminomethyl group (-CH₂NH₂) is a key functional handle for further synthetic modifications and can act as a crucial interaction point in biological systems.

An Ortho-Substitution Pattern: The oxetanyloxy and methanamine groups are positioned adjacent to each other on the phenyl ring. This specific arrangement creates a unique chemical environment due to potential intramolecular interactions and steric influences that can dictate the molecule's preferred conformation and reactivity.

This combination of features makes this compound an attractive building block. It serves as a template for exploring structure-activity relationships in drug discovery programs and as a versatile intermediate for the synthesis of more complex heterocyclic systems. The phenylmethanamine portion is a known "privileged scaffold," found in many centrally active agents, while the oxetane provides a modern tool for fine-tuning molecular properties. nih.gov

Historical Development of Oxetane Chemistry Relevant to Aryloxy Substituted Compounds

The history of oxetane (B1205548) chemistry began with early challenges in synthesizing the strained four-membered ring. The first preparation of the parent oxetane was reported in 1949. chemrxiv.org For many years, these compounds remained chemical curiosities due to their perceived instability and the lack of general and reliable synthetic methods. utexas.educhemrxiv.org An early and notable method for forming oxetanes is the Paterno-Büchi reaction, a [2+2] cycloaddition of an alkene and a carbonyl compound, first described in 1909 and further developed in 1954. illinois.edu

The synthesis of substituted oxetanes, particularly those needed for medicinal chemistry, has evolved significantly. A common and foundational strategy is the Williamson etherification, which involves an intramolecular cyclization of a 1,3-halohydrin. acs.org This approach has been refined to allow for the stereocontrolled synthesis of substituted oxetanes from 1,3-diols. acs.org

The development of methods to create aryloxy-substituted oxetanes was a crucial step toward molecules like (2-(Oxetan-3-yloxy)phenyl)methanamine. These syntheses often involve the nucleophilic attack of a phenol (B47542) on an oxetane with a suitable leaving group at the 3-position, or the reaction of a haloalkyl-substituted oxetane with a phenoxide. The synthesis of 3-aryloxy-oxetanes has become more streamlined, enabling their incorporation into complex molecules. nih.gov For instance, research has demonstrated the synthesis of 3-(4-substituted aryloxymethyl) oxetan-3-ylamines, highlighting pathways to related structures. connectjournals.com The ability to perform these syntheses on a large scale has further solidified the role of oxetanes as practical building blocks in modern synthetic chemistry. nih.gov

Overview of the Phenylmethanamine Scaffold in Synthetic Design

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D-NMR (¹H, ¹³C, ¹⁵N) Spectral Interpretation

One-dimensional NMR spectra for ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15) would provide the foundational information for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the phenyl ring would typically appear in the downfield region (around 6.5-8.0 ppm). The benzylic protons of the methanamine group (-CH₂NH₂) and the protons of the oxetane (B1205548) ring would exhibit characteristic chemical shifts and coupling patterns, providing information about their connectivity. The amine protons (-NH₂) may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the phenyl ring, the benzylic carbon, and the carbons of the oxetane ring would each have distinct chemical shifts. For instance, the carbon atom attached to the oxygen of the ether linkage would be significantly shifted downfield.

¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the amine group.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Benzylic CH₂ | ~3.8 | ~45 |

| Amine NH₂ | 1.5 - 3.0 (broad) | - |

| Oxetane CH₂ (adjacent to O) | ~4.5 | ~75 |

| Oxetane CH (ether linkage) | ~5.0 | ~70 |

| Oxetane CH₂ | ~2.7 | ~30 |

2D-NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the phenyl ring and the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in connecting the phenylmethanamine fragment to the oxetane ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the oxetane ring with respect to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would confirm the elemental composition of C₁₀H₁₃NO₂. This technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the molecular formula.

A hypothetical HRMS data table is shown below:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Calculated Exact Mass | 179.09463 |

| Observed [M+H]⁺ | (Hypothetical) 180.1019 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-O stretching of the ether linkage and the oxetane ring (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. Non-polar bonds, such as the C=C bonds in the phenyl ring, often give rise to strong Raman signals, while polar bonds like O-H and N-H are typically weaker.

A table of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Elucidating Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding involving the amine group and the ether oxygen, which are crucial for understanding the solid-state properties of the compound.

Reactivity Profile of the Oxetane Ring System

The oxetane ring, a four-membered heterocycle containing an oxygen atom, possesses significant ring strain (approximately 106 kJ·mol⁻¹), making it more reactive than its five-membered analog, tetrahydrofuran, but generally less reactive than the three-membered oxirane (epoxide) ring. acs.orgbeilstein-journals.org This inherent strain is the driving force for many of its characteristic reactions. Activation through Lewis or Brønsted acids is often necessary to facilitate ring cleavage. tandfonline.com The substitution pattern on the ring also plays a crucial role in its reactivity and stability. tandfonline.comresearchgate.net

The most characteristic reaction of the oxetane ring is its cleavage by nucleophiles. These reactions typically require acid catalysis to protonate the ring oxygen, thereby activating the ring for nucleophilic attack. acs.orgrsc.org For unsymmetrically substituted oxetanes, the regioselectivity of the attack is governed by both steric and electronic factors. magtech.com.cn

Nucleophilic Ring-Opening: Strong nucleophiles tend to attack the less sterically hindered carbon adjacent to the oxygen in an Sₙ2-type mechanism. magtech.com.cn However, in the presence of an acid catalyst, weaker nucleophiles can attack the more substituted carbon atom, proceeding through a more carbocation-like transition state. magtech.com.cn In the case of this compound, the oxetane is 3-substituted, making the C2 and C4 positions the sites for nucleophilic attack. The presence of the bulky phenoxy group at the C3 position sterically shields the ring. A wide array of nucleophiles, including amines, cyanides, hydrides, and organometallic reagents, can be employed to open the oxetane ring, yielding functionalized 1,3-diols or their derivatives. acs.orgtandfonline.com

| Nucleophile Type | Reagent Example | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-Nucleophile | Trimethylsilyl cyanide (TMSCN) | Magnesium oxide (MgO) | γ-hydroxynitrile | tandfonline.com |

| C-Nucleophile | Lithium acetylides | BF₃·OEt₂ | Homopropargyl alcohol derivative | tandfonline.com |

| N-Nucleophile | Amines | Acidic conditions | 1,3-aminoalcohol | acs.org |

| O-Nucleophile | Water (Hydrolysis) | Acidic conditions | 1,3-glycol | acs.org |

| H-Nucleophile | Lithium aluminium hydride (LiAlH₄) | - | 1,3-diol | acs.org |

Electrophilic Ring-Opening: Electrophilic reagents can also induce ring-opening, often leading to ring-enlargement reactions. magtech.com.cn These transformations typically occur at the more sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn

The stability of the oxetane ring is highly dependent on its substitution and the reaction conditions. nih.gov While generally stable under basic and neutral conditions, the ring can be labile under harsh acidic conditions or at high temperatures. nih.govacs.org

Stability Profile:

Acidic Conditions: Oxetanes are most vulnerable under acidic conditions, which promote ring-opening. nih.govacs.org The presence of an internal nucleophile, such as the primary amine in this compound, can facilitate intramolecular ring-opening, especially with acid catalysis. nih.govacs.org

Basic Conditions: The oxetane ring is generally unreactive under basic conditions. wikipedia.org

Thermal Conditions: Pyrolysis of oxetanes can lead to decomposition. For example, 3-oxetanone (B52913) decomposes at temperatures above 600 °C to form products like formaldehyde, ketene, and ethylene (B1197577) oxide. acs.org The thermal decomposition of 3,3'-bis-azidomethyl-oxetane has also been studied, indicating that high temperatures can lead to fragmentation of the ring system. aiaa.org

Photochemical Conditions: Oxetanes can undergo photochemical decomposition, often through a retro-Paternò–Büchi reaction, which cleaves the ring back into a carbonyl compound and an olefin. acs.org This process can be initiated by direct irradiation or through photosensitization. acs.orgcolab.ws

| Condition | Stability/Reactivity | Decomposition Pathway | Reference |

|---|---|---|---|

| Strong Acid (e.g., aq. HCl) | Unstable | Ring-opening to form diols or other adducts | nih.govacs.orgrsc.org |

| Strong Base (e.g., aq. NaOH) | Generally Stable | - | wikipedia.org |

| High Temperature (Pyrolysis) | Unstable | Fragmentation (e.g., retro-[2+2] cycloaddition) | acs.org |

| UV Irradiation (Photolysis) | Unstable | Photocycloreversion (retro-Paternò–Büchi) | acs.org |

Under certain conditions, the oxetane ring can undergo isomerization to form other heterocyclic or acyclic structures. These rearrangements are often driven by the release of ring strain. For instance, some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating, a process that can occur even without an external catalyst. nih.govacs.org This highlights the potential for intramolecular reactions, especially when a nucleophilic group is suitably positioned relative to the oxetane ring. nih.govacs.org Additionally, Lewis acid-catalyzed isomerizations of 2,2-disubstituted oxetanes to form homoallylic alcohols have been reported. researchgate.net There are also documented cases of more complex rearrangements, such as the double isomerization of oxetane amides into azetidine (B1206935) esters. acs.org

Chemical Transformations of the Primary Amine Functionality

The primary amine of the methanamine group in this compound is a key site of reactivity, behaving as a potent nucleophile and a base. It readily participates in a variety of classical amine reactions.

The lone pair of electrons on the nitrogen atom allows the primary amine to react with a wide range of electrophiles.

Alkylation and Acylation: The amine can be readily alkylated by alkyl halides or acylated by acid chlorides or anhydrides to form secondary/tertiary amines and amides, respectively. These are fundamental transformations in organic synthesis.

Arylation: The formation of N-aryl bonds is a particularly important transformation. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for the arylation of primary amines. cmu.edunih.gov These reactions typically involve a palladium precursor and a specialized phosphine (B1218219) ligand, and they tolerate a wide range of functional groups. nih.govnih.gov Various catalyst systems have been developed to efficiently couple primary amines with aryl halides (chlorides, bromides, iodides). cmu.edunih.gov

| Ligand | Palladium Source | Base | Substrate Scope | Reference |

|---|---|---|---|---|

| (rac)-BINAP | Pd(OAc)₂ | NaOt-Bu | Aryl bromides | cmu.edu |

| BrettPhos | Pd₂(dba)₃ | LHMDS | Functionalized aryl chlorides | nih.gov |

| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Electron-deficient N-alkylanilines with electron-deficient aryl bromides | cmu.edu |

| SOHP Ligands | Pd(OAc)₂ | Ag₂CO₃ | γ-C(sp³)–H arylation with aryl iodides | acs.org |

Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.orgyoutube.com This reaction is reversible and typically requires acid catalysis. libretexts.org The reaction proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed elimination of water to yield the imine. pressbooks.pubmasterorganicchemistry.com

Careful control of pH is crucial for successful imine formation. The reaction rate is generally optimal around a pH of 4-5. libretexts.orgpressbooks.pub At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. libretexts.orgpressbooks.pub

Redox Chemistry of the Amine (non-biological context)

The primary benzylic amine group in this compound is susceptible to oxidation by various reagents. The course of the oxidation is highly dependent on the choice of oxidant and reaction conditions.

Mild oxidation of primary amines of the RCH₂NH₂ type can yield nitriles (R-C≡N). britannica.com More potent oxidizing agents can lead to a range of products. For instance, reagents like hydrogen peroxide (H₂O₂) or peroxy acids typically add an oxygen atom to the nitrogen. britannica.comfiveable.me This initial step can be followed by further oxidation, potentially leading to the formation of nitroso (R-NO) and subsequently nitro (R-NO₂) compounds. britannica.com The specific outcome is often difficult to control and can result in a mixture of products.

Catalytic, environmentally benign methods have also been developed for amine oxidation. One such approach uses molecular oxygen as the terminal oxidant in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina, which can convert primary amines to their corresponding oximes. researchgate.net Another metal-free system employs TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) derivatives in conjunction with an oxidant like oxone to convert primary amines into nitriles. researchgate.net

The expected products from the oxidation of the primary amine moiety of this compound are summarized in the table below, based on the type of oxidizing agent used.

Table 1: Potential Oxidation Reactions of the Amine Moiety

| Oxidizing Agent/System | Probable Product(s) | General Reaction Principle | Citations |

|---|---|---|---|

| Sodium hypochlorite (B82951) (NaOCl) | (2-(Oxetan-3-yloxy)phenyl)carbonitrile | Mild oxidation removing four hydrogen atoms. | britannica.com |

| Hydrogen Peroxide (H₂O₂), Peroxy acids | 2-(Oxetan-3-yloxy)nitrosobenzene, 2-(Oxetan-3-yloxy)nitrobenzene | Stepwise oxidation of the nitrogen atom. | britannica.comyoutube.com |

| TEMPO/Oxone | (2-(Oxetan-3-yloxy)phenyl)carbonitrile | Selective metal-free catalytic oxidation to nitrile. | researchgate.net |

| O₂ / DPPH / WO₃/Al₂O₃ | (E/Z)-(2-(Oxetan-3-yloxy)benzylidene)hydroxylamine (Oxime) | Catalytic aerobic oxidation. | researchgate.net |

Reactivity of the Phenoxy Moiety and Aromatic Substitutions

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups (EDGs): the oxetan-3-yloxy group and the methanamine group. wikipedia.org Both alkoxy (-OR) and alkylamine (-CH₂NH₂) groups are classified as activating, ortho-, para-directors, meaning they increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the positions ortho and para relative to themselves. savemyexams.comlibretexts.org

In this molecule, the two directing groups are positioned ortho to each other at C1 (-CH₂NH₂) and C2 (-O-oxetane). The directing effects of these groups reinforce each other, strongly activating the positions para to each substituent.

The position para to the methanamine group is C4.

The position para to the oxetan-3-yloxy group is C5.

The position ortho to both groups is C6.

The position ortho to the methanamine group is C3.

Generally, the most-activating substituent exerts dominant control over the regioselectivity. wikipedia.org Both alkoxy and amino groups are strong activators. savemyexams.comlkouniv.ac.in Therefore, substitution is strongly favored at the C4 and C6 positions, which are para and ortho, respectively, to the powerful activating -OR group, and are also influenced by the -CH₂NH₂ group. The C5 position (para to the -OR group) is sterically hindered by the adjacent methanamine group. The C3 position is less favored. The final product distribution would likely be a mixture of C4 and C6 substituted isomers, with the ratio influenced by steric hindrance and the specific electrophile used. wikipedia.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Citations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4-Nitro-2-(oxetan-3-yloxy)phenyl)methanamine and (6-Nitro-2-(oxetan-3-yloxy)phenyl)methanamine | masterorganicchemistry.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | (4-Bromo-2-(oxetan-3-yloxy)phenyl)methanamine and (6-Bromo-2-(oxetan-3-yloxy)phenyl)methanamine | savemyexams.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4-Acyl-2-(oxetan-3-yloxy)phenyl)methanamine and (6-Acyl-2-(oxetan-3-yloxy)phenyl)methanamine | lkouniv.ac.in |

Nucleophilic Aromatic Substitution in Substituted Analogs

The parent compound, this compound, is not a suitable substrate for nucleophilic aromatic substitution (S_NAr). Its aromatic ring is electron-rich due to the activating groups and lacks a suitable leaving group. chemistrysteps.com S_NAr reactions require an electron-deficient aromatic ring, which is typically achieved by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group, like a halide. chemistrysteps.commasterorganicchemistry.com

However, a substituted analog, such as (4-fluoro-5-nitro-2-(oxetan-3-yloxy)phenyl)methanamine , would be a candidate for S_NAr. In this hypothetical analog, the nitro group strongly deactivates the ring and the fluoride (B91410) atom serves as an excellent leaving group. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the subsequent fast step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Table 3: Hypothetical Nucleophilic Aromatic Substitution Reaction

| Starting Analog | Nucleophile (Nu⁻) | Reaction Conditions | Expected Product | Mechanism | Citations |

|---|---|---|---|---|---|

| (4-Fluoro-5-nitro-2-(oxetan-3-yloxy)phenyl)methanamine | CH₃O⁻ (Methoxide) | Heat in Methanol | (4-Methoxy-5-nitro-2-(oxetan-3-yloxy)phenyl)methanamine | Addition-Elimination (S_NAr) | chemistrysteps.commasterorganicchemistry.comscience.gov |

Mechanistic Investigations of Key Reactions Involving the Compound

While specific mechanistic studies on this compound are not available in the surveyed literature, the methodologies for such investigations are well-established for analogous aromatic amines and ethers.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental to understanding reaction mechanisms, providing insights into reaction rates, intermediates, and the influence of reaction parameters.

Kinetic Studies: By systematically varying the concentrations of reactants and catalysts and measuring the reaction rate, a rate law can be determined. This provides crucial information about the species involved in the rate-determining step. researchgate.net For instance, in an electrophilic substitution reaction, kinetic analysis could confirm whether the attack of the electrophile on the aromatic ring is the slow step, as is typical for EAS mechanisms. masterorganicchemistry.com The electron transfer stopped-flow (ETSF) method is a powerful technique for generating and analyzing the kinetics of short-lived reactive intermediates, such as the cation radicals that can form during the oxidation of aromatic amines. rsc.org

Spectroscopic Studies: Spectroscopic techniques are used to identify and characterize reactants, products, and transient intermediates.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the progress of a reaction by tracking the disappearance of reactant vibrational bands and the appearance of product bands. For example, in an amidation reaction involving an aminophenyl group, the development of amide-related vibrations over time can reveal the reaction kinetics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about products and can sometimes be used to detect stable intermediates.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm reaction pathways.

These methods, applied to reactions of this compound, would allow for a detailed mapping of its chemical transformations.

Transition State Analysis of Bond-Forming and Bond-Breaking Events

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing reaction mechanisms at a molecular level. These methods allow for the calculation of the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov

For a reaction such as the electrophilic nitration of this compound, computational analysis could:

Model Transition States: Calculate the geometry and energy of the transition states for electrophilic attack at the C4 and C6 positions. Comparing the activation energies for these pathways can predict or explain the observed regioselectivity.

Analyze the Meisenheimer Complex: In a hypothetical S_NAr reaction, DFT can be used to calculate the structure and stability of the Meisenheimer intermediate, confirming the stabilizing effect of the electron-withdrawing group.

Distinguish Mechanisms: Recent computational and experimental work has shown that some reactions previously assumed to be stepwise S_NAr might actually be concerted. nih.gov Transition state analysis can distinguish between a stepwise pathway with a discrete intermediate and a concerted pathway that proceeds through a single transition state. This involves locating the relevant stationary points on the potential energy surface and analyzing the intrinsic reaction coordinate (IRC). nih.gov

By modeling the bond-forming (e.g., C-N bond in nitration) and bond-breaking (e.g., C-H bond) events, these theoretical studies provide a deep, quantitative understanding that complements experimental findings from kinetic and spectroscopic analyses. mdpi.com

Derivatization Strategies and Scaffold Utility of 2 Oxetan 3 Yloxy Phenyl Methanamine

Synthesis of Analogs with Modifications on the Phenyl Ring

Modification of the phenyl ring is a common strategy to modulate the electronic and steric properties of a molecule, which can significantly impact its biological activity and pharmacokinetic profile.

Introduction of Halogen, Alkyl, and Alkoxy Substituents

The introduction of various substituents onto the phenyl ring of the (2-(Oxetan-3-yloxy)phenyl)methanamine scaffold can be achieved through several synthetic routes. A common approach involves the use of appropriately substituted precursors, such as substituted 2-bromobenzaldehydes, which can then be converted to the desired product. For instance, alkoxyl alkylthiobenzaldehydes can be prepared from the corresponding bromobenzaldehydes and the sodium salt of primary mercaptans in DMF. mdma.ch

Another strategy involves the direct functionalization of the aromatic ring. While direct halogenation, alkylation, or alkoxylation on the fully assembled this compound molecule can be challenging due to potential side reactions, these modifications are often incorporated at an earlier stage of the synthesis. For example, starting with a substituted phenol (B47542), the oxetane (B1205548) moiety can be introduced via nucleophilic substitution, followed by functionalization of the other positions on the phenyl ring and subsequent conversion to the methanamine group.

Commercially available analogs demonstrate the feasibility of these modifications. Examples include:

[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

These compounds are valuable for structure-activity relationship (SAR) studies, allowing for the investigation of the impact of electron-withdrawing and electron-donating groups on the phenyl ring.

Table 1: Examples of Phenyl-Substituted this compound Analogs

| Compound Name | Substitution on Phenyl Ring |

|---|---|

| This compound | None |

| [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine | 3-Fluoro, 4-Oxetan-3-yloxy |

| [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine | 3-Methoxy, 4-Oxetan-3-yloxy |

Varying the Substitution Pattern on the Aromatic Ring

The position of the substituents on the phenyl ring can be varied to further explore the SAR of this scaffold. This is typically achieved by starting with differently substituted precursors. For example, the synthesis can begin with a nitrophenol derivative where the nitro group can be reduced to an amine and the hydroxyl group can be used for the ether linkage with the oxetane ring. The position of these functional groups on the starting phenol will dictate the final substitution pattern on the this compound analog.

The synthesis of various isomers, such as those with substituents at the 4-, 5-, or 6-positions of the phenyl ring, allows for a comprehensive understanding of the spatial requirements of the biological target.

Modifications of the Methanamine Group to Secondary and Tertiary Amines

The primary amine of this compound is a key functional group that can be readily modified to generate secondary and tertiary amines. These modifications can influence the basicity, polarity, and hydrogen bonding capacity of the molecule, which are critical for its interaction with biological targets. utexas.edu

A widely used method for the synthesis of secondary and tertiary amines is reductive amination . organicreactions.orgorganic-chemistry.orgyoutube.comyoutube.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. connectjournals.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. connectjournals.com

N-alkylation is another common strategy for the synthesis of secondary and tertiary amines. nih.govgoogle.comresearchgate.net This can be achieved by reacting the primary amine with an alkyl halide. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. connectjournals.com More controlled N-alkylation can be achieved using alternative methods, such as the reaction with alcohols in the presence of a suitable catalyst. iau.irionike.com The Gabriel synthesis is another classic method for preparing primary amines, which can then be further alkylated. researchgate.net

Table 2: General Methods for the Synthesis of Secondary and Tertiary Amines from this compound

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde or Ketone, NaBH3CN or NaBH(OAc)3 | Secondary or Tertiary Amine |

| N-Alkylation | Alkyl Halide, Base | Secondary and/or Tertiary Amine |

| Catalytic N-Alkylation | Alcohol, Catalyst (e.g., Mn or Ru complex) | Secondary or Tertiary Amine |

Structural Diversification of the Oxetane Ring

Modification of the oxetane ring itself offers another avenue for structural diversification, leading to novel chemical entities with unique three-dimensional shapes.

Synthesis of Spirocyclic Oxetane Derivatives

Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional architectures. nih.gov The synthesis of spirocyclic oxetanes can be approached in several ways.

One prominent method is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. nih.govchemrxiv.orgbeilstein-journals.orgslideshare.netresearchgate.net While this reaction typically requires UV light, recent developments have enabled the use of visible light through triplet energy transfer, making the reaction more accessible and scalable. chemrxiv.orgacs.org This method can be used to construct spirocyclic oxetanes by reacting a cyclic ketone with an appropriate alkene. researchgate.netuni-koeln.de

Another approach to spirocyclic oxetanes involves intramolecular cyclization reactions. For instance, starting from a precursor with two leaving groups on a quaternary carbon, a spiro-azetidine-oxetane system like 2-oxa-6-azaspiro[3.3]heptane can be synthesized. acs.orgacs.orgacs.org This scaffold can then be attached to an aromatic ring through nucleophilic aromatic substitution. acs.orgmdpi.com For example, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been synthesized as a key intermediate for a potent antibiotic. slideshare.netacs.org

Furthermore, spirooxindole oxetanes have been synthesized via a domino Michael addition-cyclization cascade of 3-hydroxyoxindoles with phenyl vinyl selenone. researchgate.net The synthesis of spirocyclic oxetanes can also be achieved through alcohol C-H functionalization, providing a versatile route to complex polycyclic architectures. acs.orgnih.gov

Table 3: Methods for the Synthesis of Spirocyclic Oxetanes

| Method | Description |

|---|---|

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. nih.govchemrxiv.orgbeilstein-journals.orgslideshare.netresearchgate.net |

| Intramolecular Cyclization | Ring closure of a precursor containing both the nucleophile and the electrophile. acs.orgacs.orgacs.org |

| Domino Reactions | A sequence of reactions where the subsequent reaction is dependent on the functionality generated in the previous step. researchgate.net |

| Alcohol C-H Functionalization | Direct formation of the oxetane ring from an alcohol substrate. acs.orgnih.gov |

Introduction of Additional Substituents on the Oxetane Ring

Introducing substituents directly onto the oxetane ring of a pre-existing molecule like this compound is challenging but can be achieved through various synthetic strategies, often involving the functionalization of oxetane building blocks before their incorporation into the final molecule.

One approach is to start with a substituted oxetane precursor, such as a 3-substituted oxetan-3-ol (B104164) or a 2-substituted oxetan-3-one. acs.org These can be synthesized from readily available starting materials. For example, 3,3-disubstituted oxetanes can be prepared from substituted dimethyl malonates through a multi-step sequence involving reduction, tosylation, and cyclization. acs.org

Functionalization of the intact oxetane ring has also been reported. nih.gov For example, 2-arylsulfonyl oxetanes can be lithiated and then reacted with electrophiles to introduce substituents at the 2-position. acs.org Similarly, α-lithiation of hydrazones derived from oxetan-3-one allows for the enantioselective synthesis of 2-substituted oxetan-3-ones. acs.org The introduction of a fluorine atom at the 3-position of an oxetane ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) on a 3-hydroxyoxetane precursor. acs.org

Recent methods, such as the decarboxylative radical coupling of 3-aryloxetan-3-carboxylic acids, have opened up new possibilities for installing a wide range of substituents at the 3-position of the oxetane ring. beilstein-journals.org Additionally, a photoredox-catalyzed approach allows for the introduction of substituents at the β-position of the oxetane ring. nih.gov

Utilization as a Versatile Chemical Building Block and Scaffold in Complex Molecule Synthesis

No literature was found that demonstrates the use of this compound as a chemical building block or scaffold in the synthesis of complex molecules.

Incorporation into Diverse Heterocyclic Systems (e.g., benzothiazoles, oxadiazoles)

There are no available reports on the specific incorporation of the this compound moiety into heterocyclic systems such as benzothiazoles or oxadiazoles.

Exploration of Chemical Space Surrounding the this compound Motif

No studies detailing the exploration of the chemical space around the this compound motif were identified.

Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and interactions.

Density Functional Theory (DFT) Studies for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used in drug design and materials science to determine the electronic structure of molecules. longdom.orglongdom.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. DFT calculations would be employed to determine the optimized ground state geometry of (2-(Oxetan-3-yloxy)phenyl)methanamine. This involves finding the three-dimensional arrangement of atoms that corresponds to the lowest electronic energy.

The process involves solving the Kohn-Sham equations, where the choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for the accuracy of the results. mdpi.com The output of these calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to locate and characterize transition state geometries. A transition state is the highest energy point along a reaction coordinate, and its geometry is essential for understanding the mechanism and activation energy of a chemical reaction. For this compound, this could involve studying reactions such as N-acylation, oxidation, or other metabolic transformations.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Ground State of this compound

Note: The following table is a representation of the type of data that would be generated from DFT calculations. Specific values are not provided as they are not available in the public domain.

| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| C(phenyl)-O | Value | |

| O-C(oxetane) | Value | |

| C(phenyl)-C(methanamine) | Value | |

| C(methanamine)-N | Value | |

| Bond Angles (degrees) | ||

| C(phenyl)-O-C(oxetane) | Value | |

| O-C(phenyl)-C(methanamine) | Value | |

| C(phenyl)-C(methanamine)-N | Value | |

| Dihedral Angles (degrees) | ||

| C-C-O-C | Value | |

| O-C-C-N | Value |

Molecular Orbital Analysis and Electronic Property Determination

Molecular orbital (MO) theory provides insights into the distribution of electrons within a molecule and its reactivity. pageplace.de The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. aimspress.com

Other electronic properties that can be determined from these calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps predict sites for non-covalent interactions. aimspress.com

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

Note: This table illustrates the electronic properties that would be calculated. Specific values are not provided due to the lack of published data.

| Property | Description | Calculated Value |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Value |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Value |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | Value |

| Mulliken Atomic Charges | Charge distribution on individual atoms | Values for N, O, etc. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a flexible structure.

Energy Landscapes and Preferred Conformations

Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. drugdesign.org This is typically done by systematically rotating the flexible dihedral angles and calculating the energy of each resulting conformer. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformations.

For this compound, the key dihedral angles would be around the C(phenyl)-O, O-C(oxetane), C(phenyl)-C(methanamine), and C-N bonds. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, would determine the preferred conformations. Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial for understanding how the molecule might bind to a biological target. drugdesign.org

Flexibility and Dynamic Behavior of the Oxetane (B1205548) and Methanamine Moieties

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.gov By simulating the motion of atoms over time, MD can reveal the flexibility of different parts of the molecule and the transitions between different conformations. nih.gov

For this compound, MD simulations would be particularly useful for understanding the dynamic behavior of the oxetane and methanamine moieties. The oxetane ring itself has a certain degree of flexibility (puckering), and the methanamine side chain can adopt various orientations relative to the phenyl ring. These simulations can provide information on the timescales of these motions and the conformational space that the molecule explores at a given temperature. rsc.org

Table 3: Hypothetical Conformational Analysis and Molecular Dynamics Parameters

Note: This table outlines the types of parameters that would be obtained from conformational analysis and MD simulations. Specific values are not provided.

| Parameter | Description | Result |

| Number of Conformers | Number of stable conformations identified | Value |

| Relative Energies (kcal/mol) | Energy of each conformer relative to the global minimum | List of values |

| Key Dihedral Angle Distributions | Probability distribution of key dihedral angles from MD | Graphical or numerical data |

| Root Mean Square Fluctuation (RMSF) | Measure of the flexibility of each atom in the molecule | Plot of RMSF vs. atom index |

In Silico Predictions of Reaction Pathways and Selectivity

Computational methods can be used to predict how a molecule might be metabolized or how it might react under certain conditions. nih.gov This is a key aspect of drug discovery, as it can help in identifying potential metabolites and understanding the molecule's stability. nih.gov

For this compound, in silico tools can predict potential sites of metabolism. For example, the aromatic ring could be susceptible to hydroxylation by cytochrome P450 enzymes, the methanamine group could undergo oxidation or N-dealkylation, and the ether linkage could be a site for O-dealkylation.

These prediction tools often use a combination of rule-based systems, which are derived from known metabolic reactions, and machine learning models trained on large datasets of experimental data. rsc.org The predictions can help in prioritizing which potential metabolites to look for in experimental studies. Furthermore, quantum chemical calculations, as described in section 6.1.1, can be used to model the reaction pathways for these transformations and to predict the selectivity of different reactions by comparing their activation energies.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analog Series

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to understanding and predicting the chemical reactivity of a series of related compounds. frontiersin.org While specific QSRR studies on an analog series of this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to hypothesize how such an investigation would be conducted and the insights it could yield. This section will, therefore, outline a theoretical framework for a QSRR study on analogs of this compound, drawing parallels from research on structurally similar compounds. researchgate.netlongdom.org

A QSRR model for an analog series of this compound would aim to establish a mathematical relationship between the structural or physicochemical properties of the molecules and their observed chemical reactivity. frontiersin.org The fundamental goal is to develop a predictive model that can estimate the reactivity of new, unsynthesized analogs, thereby guiding synthetic efforts toward compounds with desired reactivity profiles. longdom.org

The first step in a QSRR study involves the design and assembly of a training set of analog compounds. For this compound, this would involve systematic structural modifications. These modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring would modulate the electronic environment of the molecule.

Modification of the Methanamine Moiety: Altering the amine group (e.g., primary, secondary, or tertiary amine) could influence its nucleophilicity and basicity.

Alterations to the Oxetane Ring: While less common, modifications to the oxetane ring or its point of attachment could be explored to understand its influence on reactivity.

Once the analog series is defined, a specific measure of chemical reactivity needs to be determined experimentally. This could be, for example, the rate constant of a particular reaction, the equilibrium constant for a binding event, or a measure of metabolic stability.

The next crucial step is the calculation of molecular descriptors for each analog in the series. These descriptors are numerical representations of the chemical structure and can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, the HOMO energy can be related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. These are important for understanding how the molecule fits into an active site or interacts with other molecules.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule will distribute itself in biological systems.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

With the experimental reactivity data and the calculated molecular descriptors, a statistical model is then developed to find the best correlation. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the reactivity to a combination of the most relevant descriptors. nih.gov More advanced machine learning methods like Support Vector Machines (SVR) or Artificial Neural Networks (ANN) can also be employed to capture more complex, non-linear relationships. longdom.orgnih.gov

For an analog series of this compound, a hypothetical QSRR study might investigate its reactivity as a nucleophile. The reactivity could be correlated with descriptors such as the calculated pKa of the aminomethyl group, the charge on the nitrogen atom, and the HOMO energy. A resulting QSRR equation might look like:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined by the regression analysis.

The validity and predictive power of the developed QSRR model must be rigorously tested through internal and external validation techniques. nih.gov

The insights gained from such a QSRR study would be valuable for understanding the factors that govern the reactivity of this class of compounds. For example, it could reveal whether electronic or steric effects are more dominant in a particular reaction. This knowledge can then be used to rationally design new molecules with tailored reactivity for various applications.

Data Tables

Table 1: Hypothetical Molecular Descriptors for a QSRR Study of this compound Analogs

| Compound ID | Substituent (R) on Phenyl Ring | LogP | Molecular Weight ( g/mol ) | HOMO Energy (eV) | LUMO Energy (eV) |

| 1 | H (Parent Compound) | 1.50 | 193.23 | -5.8 | 1.2 |

| 2 | 4-Cl | 2.20 | 227.67 | -6.0 | 1.0 |

| 3 | 4-OCH3 | 1.45 | 223.26 | -5.5 | 1.3 |

| 4 | 4-NO2 | 1.60 | 238.23 | -6.5 | 0.5 |

| 5 | 3-F | 1.75 | 211.22 | -5.9 | 1.1 |

Table 2: Hypothetical Reactivity Data and Predicted Values from a QSRR Model

| Compound ID | Experimental Reactivity (k, arbitrary units) | Predicted Reactivity (k, arbitrary units) | Residual |

| 1 | 0.50 | 0.52 | -0.02 |

| 2 | 0.35 | 0.33 | 0.02 |

| 3 | 0.65 | 0.68 | -0.03 |

| 4 | 0.15 | 0.14 | 0.01 |

| 5 | 0.40 | 0.41 | -0.01 |

Advanced Research Applications in Chemical Sciences

Contribution to the Development of Novel Synthetic Methodologies

The synthesis of (2-(Oxetan-3-yloxy)phenyl)methanamine itself relies on established synthetic transformations, but its unique structure makes it a valuable starting material or intermediate for the development of novel synthetic methodologies. The presence of both a nucleophilic amine and a potentially reactive oxetane (B1205548) ring allows for a variety of chemical transformations.

The primary amine of this compound can be readily functionalized through various N-acylation, N-alkylation, and reductive amination reactions, providing access to a diverse range of derivatives. These reactions are fundamental in combinatorial chemistry and the generation of compound libraries for high-throughput screening. For instance, the reaction of 2-aminobenzylamine derivatives with primary alcohols has been shown to yield quinazolines through an acceptorless dehydrogenative (AD) process, a green and atom-economical method. researchgate.net This suggests that this compound could be a key precursor for a new class of oxetane-substituted quinazolines with potential biological activities.

Furthermore, the ortho-relationship of the amine and the oxetanyloxy group can be exploited in the development of new cyclization reactions to form novel heterocyclic scaffolds. The strategic placement of these functional groups can facilitate intramolecular reactions, leading to the construction of complex molecular architectures that would be challenging to synthesize through other routes.

The oxetane ring itself, while generally stable, can undergo ring-opening reactions under specific conditions, such as in the presence of strong acids or Lewis acids. researchgate.net This reactivity can be harnessed to develop new synthetic methods for the preparation of functionalized 1,3-diols or other acyclic structures containing the remnant of the oxetane moiety. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents on the oxetane ring. ethz.ch

The table below summarizes potential synthetic transformations involving this compound, leading to the generation of novel chemical entities.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amides |

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary and tertiary amines |

| Cyclization | Dehydrogenative coupling with alcohols | Oxetane-substituted quinazolines |

| Oxetane Ring Opening | Strong acids, Lewis acids | Functionalized 1,3-diols |

Fundamental Studies on Structure-Reactivity Relationships in Cyclic Ethers and Aryl Amines

The compound this compound serves as an excellent model system for investigating the intricate interplay between the electronic and steric properties of its constituent functional groups. The strained four-membered oxetane ring, with its C-O-C bond angle of approximately 90.2°, possesses significant ring strain energy (around 25.5 kcal/mol). acs.orgnih.gov This inherent strain influences the reactivity of the molecule and the properties of the adjacent functional groups.

The oxetane ring also exerts a significant inductive effect. The electronegative oxygen atom withdraws electron density from the attached phenyl ring, which can modulate the pKa of the aminomethyl group. Studies on related amino-oxetanes have shown that the presence of the oxetane ring can lower the basicity of a nearby amine by several orders of magnitude. nih.gov This property is of great interest in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates. nih.govacs.org

The ortho-substitution pattern of the oxetanyloxy and methanamine groups introduces specific steric constraints that can influence the reactivity of both the amine and the aromatic ring. For example, the steric bulk of the oxetane moiety can direct electrophilic aromatic substitution reactions to specific positions on the phenyl ring. Conversely, the reactivity of the amine can be modulated by the proximity of the oxetanyloxy group.

The following table provides a comparative overview of the estimated physicochemical properties of this compound, highlighting the influence of the oxetane moiety.

| Property | This compound (Estimated) | Aniline (Reference) | Benzylamine (Reference) |

| Molecular Weight | 179.22 | 93.13 | 107.15 |

| pKa (of conjugate acid) | ~8-9 | 4.6 | 9.34 |

| LogP (Calculated) | ~1.5 | 0.9 | 1.09 |

| Hydrogen Bond Acceptors | 3 (amine N, ether O, oxetane O) | 1 | 1 |

| Hydrogen Bond Donors | 2 (amine N-H) | 2 | 2 |

Note: The values for this compound are estimations based on the properties of its functional groups and related compounds.

Use as a Chemical Probe for Investigating Molecular Recognition Principles

The defined three-dimensional structure and specific functional group arrangement of this compound make it a valuable tool for studying molecular recognition events. The oxetane ring can act as a rigid scaffold, presenting the aryl amine functionality in a specific orientation for interaction with biological targets such as enzymes and receptors.

The ability of the oxetane oxygen to act as a strong hydrogen bond acceptor, coupled with the hydrogen bond donor and acceptor capabilities of the primary amine, allows for a variety of specific interactions with a binding site. acs.orgmdpi.com By systematically modifying the structure of this compound and evaluating the binding affinity of the resulting analogs, researchers can elucidate the key interactions responsible for molecular recognition.

For example, the replacement of the oxetane ring with other cyclic ethers of varying ring size (e.g., oxirane, tetrahydrofuran) or with an acyclic ether can provide insights into the importance of the ring strain and the specific geometry of the oxetane for binding. Similarly, modification of the aminomethyl group or the substitution pattern on the phenyl ring can probe the steric and electronic requirements of the binding pocket.

The use of oxetane-containing molecules as chemical probes is an emerging area of research, with applications in understanding the function of complex biological systems. The unique properties of the oxetane ring can be exploited to design probes with improved metabolic stability and cell permeability, which are crucial for in vivo studies.

Innovations in Rational Molecular Design and Scaffold Diversity

In the field of medicinal chemistry, the quest for novel molecular scaffolds with desirable physicochemical and pharmacological properties is relentless. The incorporation of the oxetane motif, as present in this compound, has become a valuable strategy for achieving scaffold diversity and improving the "drug-likeness" of lead compounds. acs.orgnih.govnih.gov

The rigid, three-dimensional structure of the oxetane ring in this compound provides a departure from the often flat, two-dimensional structures of many aromatic compounds. This increased three-dimensionality can lead to improved binding affinity and selectivity for a target protein by allowing for more specific interactions within a binding pocket. nih.gov

The synthetic accessibility of this compound and its derivatives allows for the rapid exploration of the chemical space around this novel scaffold. By combining the oxetane-containing phenylmethanamine core with a wide variety of other chemical building blocks, chemists can generate large libraries of diverse compounds for screening against a range of biological targets. This approach has the potential to lead to the discovery of new drug candidates with novel mechanisms of action. A significant number of patents in recent years have included oxetane-containing structures, highlighting the importance of this motif in modern drug discovery. nih.govacs.org

Role in Mechanistic Organic Chemistry Research

The unique structural features of this compound also make it a valuable substrate for studying the mechanisms of various organic reactions. The presence of multiple reactive sites allows for the investigation of chemoselectivity and regioselectivity in a variety of transformations.

The ring-opening of the oxetane moiety can proceed through different mechanisms (e.g., SN1, SN2) depending on the reaction conditions and the nature of the attacking nucleophile. researchgate.netethz.ch The substitution pattern on the phenyl ring of this compound can influence the stability of potential carbocation intermediates, thereby affecting the reaction pathway. Detailed kinetic and stereochemical studies of the ring-opening reactions of this compound and its derivatives can provide valuable insights into the fundamental principles of cyclic ether chemistry.

The ortho-relationship of the aminomethyl and oxetanyloxy groups can lead to interesting mechanistic pathways involving neighboring group participation. For example, the amine could act as an internal nucleophile to facilitate the opening of the oxetane ring under certain conditions, leading to the formation of a novel heterocyclic system. The study of such intramolecular processes can provide a deeper understanding of reaction mechanisms and can be exploited for the development of new synthetic strategies.

Furthermore, the aminomethyl group can be converted into other functionalities, such as a diazonium salt, which can then undergo a variety of transformations. The proximity of the oxetanyloxy group could influence the stability and reactivity of these intermediates, leading to unexpected and potentially useful reaction outcomes. Mechanistic investigations of such reactions could uncover new principles of reactivity and selectivity in organic chemistry.

Future Directions in 2 Oxetan 3 Yloxy Phenyl Methanamine Research

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of (2-(Oxetan-3-yloxy)phenyl)methanamine and its derivatives is poised to benefit from modern synthetic innovations that prioritize efficiency, safety, and environmental sustainability. Current synthetic routes to similar compounds often involve multi-step processes that may not be optimal for large-scale production. Future strategies are expected to focus on streamlining these pathways.

One promising approach is the development of one-pot reactions that combine several transformations into a single operational sequence. For instance, the etherification of 2-hydroxybenzonitrile (B42573) with an activated oxetan-3-ol (B104164) derivative, followed by the reduction of the nitrile group to a primary amine, could potentially be achieved in a single vessel. This would minimize waste from intermediate purification steps and reduce solvent usage.

Furthermore, the principles of green chemistry are likely to guide the evolution of synthetic methods. This includes the exploration of catalytic systems that can replace stoichiometric reagents. For example, the amination of (3-methyloxetan-3-yl)methanol has been achieved using ammonia (B1221849) in the presence of a ruthenium catalyst, suggesting that catalytic routes to the aminomethyl group of the target molecule are feasible. google.com The use of more environmentally benign solvents, such as water or supercritical fluids, and energy-efficient reaction conditions, like microwave or flow chemistry, are also anticipated to be key areas of development.

| Synthetic Strategy | Potential Advantages | Relevant Precursors |

| One-Pot Synthesis | Reduced waste, time, and cost | 2-hydroxybenzonitrile, Oxetan-3-ol |

| Catalytic Amination | High atom economy, reduced byproducts | (2-(Oxetan-3-yloxy)phenyl)methanol |

| Flow Chemistry | Improved safety, scalability, and control | Intermediate substrates |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Various starting materials |

Untapped Reactivity Profiles and Novel Transformations

The unique structural combination of an oxetane (B1205548) ring and a primary amine in this compound opens the door to a wide range of chemical transformations that have yet to be explored for this specific molecule. The strained four-membered ether is susceptible to ring-opening reactions under various conditions, which can be a powerful tool for creating more complex molecular architectures.

Future research will likely investigate acid-catalyzed and nucleophilic ring-opening reactions of the oxetane moiety. The introduction of various nucleophiles could lead to a diverse library of derivatives with potentially interesting biological activities. For example, reaction with thiols, alcohols, or secondary amines could yield valuable intermediates for drug discovery programs.

The primary amine group also offers a rich platform for derivatization. Standard transformations such as acylation, alkylation, and sulfonylation can be employed to modify the molecule's properties. Moreover, its participation in more complex reactions, like the formation of heterocycles (e.g., pyrazoles, imidazoles) or its use in multicomponent reactions, remains a largely untapped area of research. The interplay between the reactivity of the oxetane and the amine group, such as intramolecular ring-opening reactions initiated by the amine or its derivatives, could lead to novel heterocyclic scaffolds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful and resource-efficient means to predict the properties and reactivity of this compound before undertaking extensive laboratory work. In silico studies can provide valuable insights into its potential as a pharmacophore or a functional material.

Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, conformational preferences, and reactivity. nih.gov These studies can elucidate the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of various chemical reactions. Molecular electrostatic potential (MEP) maps, for instance, can visualize the charge distribution and identify regions prone to intermolecular interactions.

Furthermore, pharmacokinetic and toxicological properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models. researchgate.net These computational tools can forecast properties like aqueous solubility, lipophilicity, metabolic stability, and potential interactions with key biological targets like cytochrome P450 enzymes. nih.govnih.gov Such predictive modeling can help prioritize the synthesis of derivatives with more favorable drug-like properties. Molecular docking studies could also be performed to screen for potential biological targets, guiding future experimental investigations. nih.govresearchgate.net

| Computational Method | Predicted Properties / Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties |

| Molecular Dynamics (MD) | Conformational analysis, binding dynamics |

| QSAR/ADMET Modeling | Solubility, permeability, metabolic stability, toxicity |

| Molecular Docking | Binding affinity to biological targets |

Interdisciplinary Applications in Materials Science and Related Fields

While the initial interest in oxetane-containing molecules has been heavily focused on medicinal chemistry, the unique properties of this compound suggest its potential for applications in materials science. The oxetane ring is a known precursor for polymerization. Cationic ring-opening polymerization of the oxetane moiety could lead to the formation of novel polyethers with the phenylmethanamine group as a pendant. These polymers could exhibit interesting properties, such as thermal stability, adhesion, or the ability to be functionalized further via the amine group.

Q & A

Basic Question: What are the most reliable synthetic routes for (2-(Oxetan-3-yloxy)phenyl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, oxetan-3-ol can react with a halogenated precursor (e.g., 2-fluorobenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) to form the oxetane-aryl ether bond . Subsequent reduction of the nitrile or imine intermediate (using NaBH₄ or LiAlH₄) yields the primary amine. Optimization may include:

- Temperature control : 80–100°C for etherification to minimize side reactions.

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity .

Characterize intermediates via LCMS (e.g., m/z 757 [M+H]+ observed in similar oxetane-containing compounds) .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

Key techniques include:

- HPLC : Retention time analysis (e.g., 1.25 minutes under SMD-TFA05 conditions) to assess purity .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and detect impurities.

- NMR : ¹H/¹³C NMR to verify oxetane ring integration (δ 4.5–5.0 ppm for oxetane protons) and amine functionality .

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and ether C–O bonds (~1100 cm⁻¹) .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Waste disposal : Neutralize amine-containing waste with dilute HCl before disposal .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl ring) influence the compound's physicochemical and biological properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., trifluoromethoxy, as in [2-(Trifluoromethoxy)phenyl]methanamine ) increase metabolic stability but may reduce solubility.

- Hydrophobic substituents (e.g., methyl) enhance membrane permeability but could elevate cytotoxicity .

- Steric effects : Bulky groups at the ortho position hinder oxetane ring interactions with target proteins .

Experimental validation : Compare logP (HPLC-derived) and cytotoxicity (MTT assays) across analogs .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Solvent purity : Use HPLC-grade solvents for reproducibility.

- pH-dependent solubility : Perform pH-solubility profiling (e.g., 0.1 M HCl vs. PBS) .

- Temperature control : Measure solubility at 25°C ± 0.5°C.

Case study : If literature reports >10 mg/mL in water but experimental data show <5 mg/mL, verify via nephelometry and adjust ionic strength .

Advanced Question: What strategies optimize HPLC separation of this compound from co-eluting impurities?

Methodological Answer:

- Column selection : Use C18 columns with 3 µm particle size for higher resolution .

- Mobile phase : Adjust acetonitrile/water ratios (e.g., 60:40 to 70:30) with 0.1% TFA to improve peak shape.

- Gradient elution : Ramp from 5% to 95% organic phase over 20 minutes .

- Detection : UV at 254 nm for aromatic/oxetane moieties.

Advanced Question: How does the oxetane ring's strain impact the compound's stability under catalytic conditions?

Methodological Answer:

The oxetane’s ring strain (≈25 kcal/mol) increases reactivity but may lead to ring-opening under acidic or high-temperature conditions .

- Catalytic coupling : Use mild conditions (e.g., Pd2(dba)3 with BrettPhos ligand at 60°C) to preserve the oxetane .

- Stability testing : Monitor decomposition via ¹H NMR (loss of oxetane protons) during reaction optimization.

Advanced Question: What computational methods predict the compound's binding affinity to biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.